Solifenacin-d5 (succinate) is a deuterated form of solifenacin succinate, a competitive muscarinic acetylcholine receptor antagonist primarily used in the treatment of overactive bladder. This compound is characterized by its ability to alleviate symptoms such as urgency, frequency, and urge incontinence by selectively inhibiting specific muscarinic receptors (M1, M2, and M3) in the bladder. The deuterated variant is particularly useful in pharmacokinetic studies due to its unique isotopic labeling, which enhances the accuracy of quantification in bioanalytical methods.
Solifenacin-d5 (succinate) is derived from solifenacin, a compound that belongs to the class of muscarinic receptor antagonists. It is classified under the therapeutic category of urological agents. The succinate form indicates that it is a salt formed with succinic acid, enhancing its solubility and stability for pharmaceutical applications. The compound's stable isotope labeling with deuterium (d5) allows for precise tracking during metabolic studies and drug monitoring.
The synthesis of solifenacin-d5 (succinate) involves several key steps:
The molecular structure of solifenacin-d5 (succinate) can be summarized as follows:
The structure includes a quinuclidine moiety linked to a tetrahydroisoquinoline unit, which is characteristic of muscarinic antagonists. The presence of five deuterium atoms in the structure allows for distinct identification during analytical procedures .
Solifenacin-d5 (succinate) undergoes several chemical reactions relevant to its pharmacological activity:
The mechanism of action of solifenacin-d5 involves selective antagonism at muscarinic receptors located in the bladder:
Analytical methods such as high-performance liquid chromatography can be utilized to assess purity and stability over time .
Solifenacin-d5 (succinate) has significant applications in scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5